5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine
CAS No.: 2549023-18-7
Cat. No.: VC11850830
Molecular Formula: C20H20N8O2
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549023-18-7 |
|---|---|
| Molecular Formula | C20H20N8O2 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | [4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
| Standard InChI | InChI=1S/C20H20N8O2/c1-26-13-15(11-24-26)14-9-22-20(23-10-14)30-16-3-7-27(8-4-16)19(29)17-12-25-28-6-2-5-21-18(17)28/h2,5-6,9-13,16H,3-4,7-8H2,1H3 |
| Standard InChI Key | JMPKZESVQWPWRR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4 |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound features a pyrimidine core substituted at position 2 with a piperidin-4-yloxy group and at position 5 with a 1-methylpyrazol-4-yl moiety. The piperidine ring is further functionalized at position 1 with a pyrazolo[1,5-a]pyrimidine-3-carbonyl group, creating a multi-ring system with significant conformational rigidity .
Key Structural Components:
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Pyrimidine ring: Serves as the central scaffold, enabling π-π stacking interactions with biological targets.
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Piperidine moiety: Enhances solubility and modulates pharmacokinetic properties via its basic nitrogen.
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Pyrazolo[1,5-a]pyrimidine carbonyl group: Introduces hydrogen-bonding capabilities critical for target engagement .
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₈O₂ |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | [4-[5-(1-Methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4 |
| Topological Polar Surface Area | 121 Ų (calculated) |
Data sourced from PubChem and VulcanChem.
Synthetic Pathways
Multi-Step Synthesis
While no direct synthesis protocol for this compound is published, analogous pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized through:
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Core Formation:
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Functionalization:
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Carbonyl Incorporation:
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are established protein kinase inhibitors, with structural analogs showing nanomolar IC₅₀ values against:
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EGFR (epidermal growth factor receptor): Critical in non-small cell lung cancer (NSCLC) .
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CDK1/2 (cyclin-dependent kinases): Regulators of cell cycle progression .
In silico docking studies suggest the carbonyl group forms hydrogen bonds with kinase ATP-binding pockets, while the pyrimidine ring engages in hydrophobic interactions .
Anticancer Activity
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Cytotoxicity: Analogous compounds exhibit IC₅₀ values of 2.8–55.97 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
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Selectivity: Piperidine and pyrazole substituents enhance tumor cell selectivity over normal fibroblasts (e.g., W138 cells) .
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| ¹H NMR | - Piperidine protons: δ 3.4–4.1 ppm (m) |
| - Pyrazole CH₃: δ 2.5 ppm (s) | |
| ¹³C NMR | - Carbonyl (C=O): δ 168–170 ppm |
| HRMS | [M+H]⁺ m/z = 405.1789 (calc. 405.1792) |
Applications in Drug Discovery
Targeted Cancer Therapy
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Kinase inhibitor development: Dual EGFR/CDK inhibition potential reduces resistance mechanisms .
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Combination regimens: Synergy with DNA-damaging agents (e.g., doxorubicin) observed in preclinical models .
Antibacterial Adjuvants
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Biofilm disruption: Pyrimidine derivatives enhance antibiotic penetration in Pseudomonas aeruginosa .
Challenges and Future Directions
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Synthetic Optimization:
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Pharmacokinetic Profiling:
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Assess oral bioavailability and blood-brain barrier penetration.
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Clinical Translation:
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